N-(furan-2-ylmethyl)-4-methoxy-2,3-dimethylbenzenesulfonamide
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Overview
Description
N-(furan-2-ylmethyl)-4-methoxy-2,3-dimethylbenzenesulfonamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.
Preparation Methods
The synthesis of N-(furan-2-ylmethyl)-4-methoxy-2,3-dimethylbenzenesulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 2-furoic acid with furfurylamine and furfuryl alcohol under microwave-assisted conditions. Effective coupling reagents such as DMT/NMM/TsO− or EDC are used to facilitate the reaction . The reaction conditions, including reaction time, solvent, and substrate amounts, are optimized to achieve high yields. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control.
Chemical Reactions Analysis
N-(furan-2-ylmethyl)-4-methoxy-2,3-dimethylbenzenesulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidants, reducing agents, and nucleophiles. For example, the oxidation of furan derivatives can be achieved using strong oxidant salts or mixtures of metallic oxides . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, furan derivatives, including N-(furan-2-ylmethyl)-4-methoxy-2,3-dimethylbenzenesulfonamide, have shown potential as antimicrobial agents due to their ability to combat microbial resistance . Additionally, these compounds have been studied for their anti-inflammatory, analgesic, and anticancer properties . In the industry, furan derivatives are used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-4-methoxy-2,3-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. Furan derivatives are known to interact with various receptors and enzymes in the body, leading to their biological effects . For example, they can act as inhibitors of certain enzymes or as agonists/antagonists of specific receptors. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
N-(furan-2-ylmethyl)-4-methoxy-2,3-dimethylbenzenesulfonamide can be compared with other similar compounds, such as N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives . These compounds share the furan moiety but differ in their additional functional groups and overall structure. The uniqueness of this compound lies in its specific combination of the furan ring with the methoxy and dimethylbenzenesulfonamide groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-methoxy-2,3-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4S/c1-10-11(2)14(7-6-13(10)18-3)20(16,17)15-9-12-5-4-8-19-12/h4-8,15H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEAOPXWAZOEBIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)NCC2=CC=CO2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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